

BMS-846372 in vitro radioligand binding assay protocol

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Compound of Interest

Compound Name: BMS-846372
CAS No.: 1190363-03-1
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Application Notes and Protocols

Determination of Receptor Binding Affinity for the CGRP Receptor Antagonist BMS-846372 via an In Vitro Radioligand Binding Assay

Abstract

This document provides a detailed protocol and technical guidance for determining the binding affinity of compounds, such as **BMS-846372**, to the human calcitonin gene-related peptide (CGRP) receptor. **BMS-846372** is a potent and orally active antagonist of the CGRP receptor, a key target in the therapeutic intervention of migraine.[1][2][3] The methodology described herein is a competitive radioligand binding assay, a gold standard for quantifying the interaction between a ligand and its receptor.[4][5] This application note is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel CGRP receptor antagonists.

Introduction: The Significance of CGRP Receptor Antagonism

Migraine is a debilitating neurological disorder affecting a significant portion of the global population.[1] The calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine, primarily through its potent vasodilatory effects.[6] Consequently, antagonizing the CGRP receptor has emerged as a highly effective strategy for the treatment of migraine.[1][7][8] **BMS-846372** is a small molecule CGRP receptor antagonist that has demonstrated high potency in preclinical studies.[1][9]

An essential step in the preclinical characterization of a drug candidate like **BMS-846372** is the precise determination of its binding affinity for its molecular target. The radioligand binding assay offers a highly sensitive and quantitative method to achieve this.[10][11] This note details a competitive binding assay protocol using membranes from a human neuroepithelioma cell line (SK-N-MC) endogenously expressing the CGRP receptor and a radioactively labeled CGRP ligand.[1][6]

The Principle of Competitive Radioligand Binding

The competitive radioligand binding assay is an indispensable tool in pharmacology for determining the affinity of an unlabeled compound (the "competitor," e.g., **BMS-846372**) for a specific receptor.[4][12] The assay quantifies the ability of the competitor to displace a radiolabeled ligand (the "radioligand") that is known to bind to the target receptor with high affinity.

The core principle relies on the competition between the unlabeled test compound and a fixed concentration of a radioligand for a finite number of receptors in a biological preparation, such as a cell membrane homogenate.[5] As the concentration of the unlabeled competitor increases, it progressively occupies more receptor sites, thereby reducing the amount of bound radioligand. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[10] The IC₅₀ value is then used to calculate the equilibrium dissociation constant (K_i) of the competitor, which represents its true binding affinity for the receptor.[13]

The relationship between these parameters is defined by the Cheng-Prusoff equation:

$$K_i = IC_{50} / (1 + [L]/K_d)$$

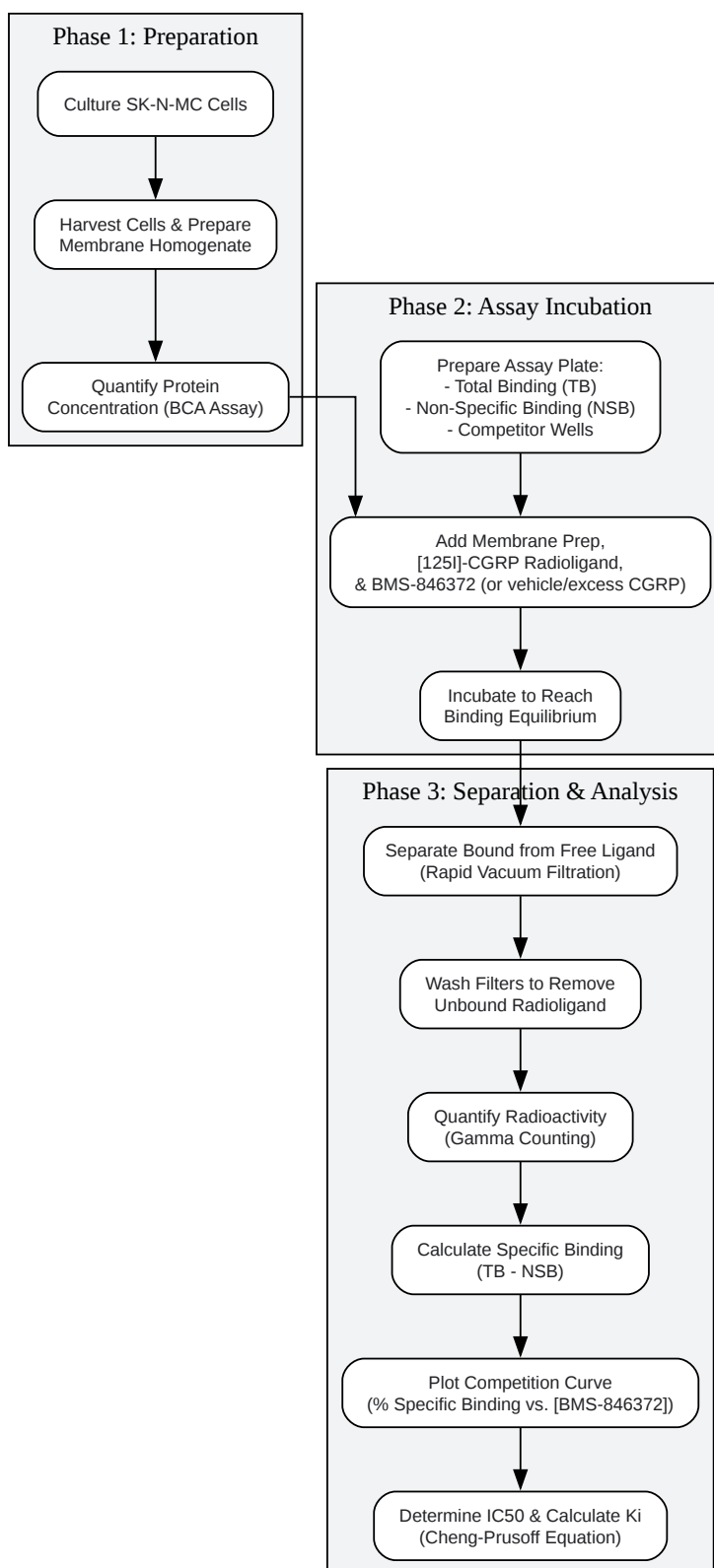
Where:

- K_i is the inhibition constant for the competitor.
- IC_{50} is the concentration of the competitor that inhibits 50% of specific radioligand binding.
- $[L]$ is the concentration of the radioligand used in the assay.
- K_d is the equilibrium dissociation constant of the radioligand for the receptor.

This self-validating system allows for the robust and reproducible characterization of ligand-receptor interactions.[\[11\]](#)[\[12\]](#)

Experimental Workflow and Logic

The experimental workflow is designed to isolate and quantify the specific binding of the radioligand to the CGRP receptor and to measure the displacement of this binding by **BMS-846372**.



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Figure 1. Workflow for the **BMS-846372** competitive radioligand binding assay.

Detailed Experimental Protocol

This protocol is specifically tailored for determining the binding affinity of **BMS-846372** for the human CGRP receptor.

Materials and Reagents

- Cell Line: Human neuroepithelioma SK-N-MC cells (ATCC® HTB-10™ or equivalent).
- Radioligand: [¹²⁵I]-human CGRP (PerkinElmer NEX293000UC or equivalent), specific activity ~2200 Ci/mmol.
- Competitor: **BMS-846372**.
- Non-specific Binding Control: Unlabeled human CGRP peptide.
- Buffers and Reagents:
 - Cell Culture Media (e.g., MEM, with FBS, penicillin-streptomycin).
 - Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors (e.g., cComplete™ Protease Inhibitor Cocktail, Roche).
 - Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
 - Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Equipment:
 - Cell culture incubator, biosafety cabinet.
 - Centrifuge (refrigerated).
 - Dounce or Potter-Elvehjem homogenizer.
 - 96-well microplates.
 - Cell harvester for rapid vacuum filtration (e.g., Brandel or PerkinElmer).

- Glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.5% polyethyleneimine).
- Gamma counter.

Membrane Preparation from SK-N-MC Cells

- Cell Culture: Culture SK-N-MC cells to ~90% confluency in appropriate flasks.
- Harvesting: Scrape cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
- Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer. Homogenize with a Dounce homogenizer (10-15 strokes) on ice.
- Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
- Washing: Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step.
- Final Preparation: Resuspend the final membrane pellet in Assay Buffer.
- Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[\[13\]](#)
- Storage: Aliquot the membrane preparation and store at -80°C until use.

Competitive Binding Assay Procedure

- Prepare Reagents: Dilute the radioligand, **BMS-846372**, and unlabeled CGRP in Assay Buffer. **BMS-846372** should be prepared as a serial dilution (e.g., 10-point, 1:10 dilutions starting from 1 μM).
- Assay Plate Setup: The assay is typically performed in a 96-well plate with a final volume of 250 μL per well. Set up the following conditions in triplicate:
 - Total Binding (TB): 50 μL Assay Buffer + 50 μL [¹²⁵I]-CGRP + 150 μL membrane preparation.

- Non-Specific Binding (NSB): 50 μ L unlabeled CGRP (1 μ M final concentration) + 50 μ L [125 I]-CGRP + 150 μ L membrane preparation.
- Competitor Wells: 50 μ L **BMS-846372** dilution + 50 μ L [125 I]-CGRP + 150 μ L membrane preparation.
- Component Concentrations (Final):
 - [125 I]-CGRP: A concentration near the K_d of the radioligand (e.g., 25-50 pM).
 - Membrane Protein: 10-20 μ g protein per well.
 - **BMS-846372**: A range of concentrations (e.g., 1 pM to 100 nM).
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[\[13\]](#)
- Termination and Filtration: Terminate the incubation by rapid vacuum filtration through pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any unbound radioactivity.
- Counting: Place the filters in vials and quantify the trapped radioactivity using a gamma counter.

Data Analysis

- Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
- Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of **BMS-846372**.
- Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to determine the IC₅₀ value.

- Calculate K_i : Convert the IC_{50} value to the K_i value using the Cheng-Prusoff equation mentioned previously.

Expected Results and Data Presentation

The assay should yield a sigmoidal competition curve, demonstrating the dose-dependent displacement of $[^{125}I]$ -CGRP by **BMS-846372**. The resulting K_i value should be in the sub-nanomolar range, consistent with published data.

Compound	Target Receptor	Radioligand	Cell Line	K_i (nM)	Functional Antagonism (IC_{50} , nM)
BMS-846372	Human CGRP	$[^{125}I]$ -CGRP	SK-N-MC	0.070 ± 0.021	0.22 ± 0.05
Enantiomer of BMS-846372	Human CGRP	$[^{125}I]$ -CGRP	SK-N-MC	940	-

Table 1: Preclinical binding and functional data for **BMS-846372** and its enantiomer at the human CGRP receptor. Data sourced from Luo et al. (2012).[\[1\]](#)

Conclusion

The in vitro competitive radioligand binding assay is a robust and highly sensitive method for determining the binding affinity of novel compounds targeting the CGRP receptor. The protocol detailed in this application note provides a comprehensive framework for researchers to accurately characterize the potency of potential migraine therapeutics like **BMS-846372**. Adherence to these guidelines will ensure the generation of high-quality, reproducible data critical for advancing drug discovery programs.

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